N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O2/c1-29(2)24-11-8-22(9-12-24)26(31-16-14-30(3)15-17-31)19-28-27(32)20-33-25-13-10-21-6-4-5-7-23(21)18-25/h4-13,18,26H,14-17,19-20H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJFSXIZCUJVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C23H30N6O4
- Molecular Weight: 454.5 g/mol
- Structural Features: It includes a dimethylamino group, a piperazine ring, and a naphthalenyloxy moiety, which contribute to its biological activity.
Antiallergic Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antiallergic properties. For instance, a related compound demonstrated an IC50 value of 310 nM in inhibiting tritiated mepyramine binding to H1 histaminic receptors, suggesting potential applications in allergy treatments .
Anticonvulsant Activity
Analogous compounds have also been evaluated for their anticonvulsant properties. A study identified several derivatives that exhibited efficacy in maximal electroshock (MES) tests, indicating their potential as antiepileptic agents. The structure-activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticonvulsant activity .
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Histamine Receptors: The compound's ability to inhibit H1 receptors may explain its antiallergic effects.
- Sodium Channels: Some derivatives have shown binding affinity to neuronal voltage-sensitive sodium channels, which is critical for their anticonvulsant action.
- Enzyme Inhibition: The sulfonamide group present in related compounds suggests potential antimicrobial activity through inhibition of bacterial cell wall synthesis.
Study on Antiallergic Effects
In a controlled study involving guinea pigs, several derivatives were tested for their antiallergic activity using the passive foot anaphylaxis (PFA) assay. While no derivative showed significant activity at 10 mg/kg in the guinea pig anaphylaxis assay, the findings support further exploration into modifying the compound for enhanced efficacy .
Evaluation of Anticonvulsant Properties
A comprehensive evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated varying degrees of anticonvulsant activity. Compounds were tested at doses ranging from 30 mg/kg to 300 mg/kg, with results indicating that certain analogs provided significant protection against seizures in animal models . The study emphasized the role of lipophilicity in the pharmacokinetics and duration of action.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(dimethylamino)ethyl]-4-fluorophenyl-1-piperazinecarboxamide | Dimethylamino, piperazine | Antiallergic (IC50 = 310 nM) |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Chlorophenyl, piperazine | Anticonvulsant (active in MES test) |
| N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide | Dimethylamino, sulfonamide | Antimicrobial potential |
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with similar structures exhibit antitumor properties. For instance, studies have shown that derivatives containing piperazine and dimethylamino groups can inhibit tumor cell proliferation through mechanisms such as:
- Enzyme inhibition : Targeting specific metabolic pathways involved in cancer progression.
- Receptor modulation : Interacting with cellular receptors to alter signaling pathways associated with tumor growth.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their ability to inhibit bacterial growth and biofilm formation, which is critical in treating infections resistant to conventional antibiotics.
Case Studies
-
Synthesis and Evaluation of Analogues :
A study published in MDPI explored the synthesis of various analogues of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide. The evaluation demonstrated significant activity against specific cancer cell lines, suggesting that modifications to the core structure can enhance efficacy against tumors . -
Mechanistic Studies :
In another investigation, the mechanisms of action were elucidated through in vitro assays demonstrating how the compound affects cell signaling pathways involved in apoptosis and cell cycle regulation . These findings highlight its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Differences and Implications
*Calculated based on molecular formula.
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound improves solubility compared to the chloro substituent in ’s analog, which may reduce bioavailability .
Aromatic Substituents: The naphthalen-2-yloxy group in the target provides greater steric bulk than the methylphenoxy group in , possibly enhancing binding to hydrophobic receptors but reducing metabolic stability . Replacing the naphthyloxy oxygen with an amino group () alters hydrogen-bonding interactions, which could affect target selectivity .
Key Observations:
- The target compound may share synthetic steps with ’s analog, such as acetylation or sulfonamide formation, but requires specialized coupling for the naphthyloxy moiety .
- highlights the challenges of synthesizing rigid heterocycles (e.g., azetidinones), which are absent in the more flexible target compound .
Pharmacological Hypotheses
- ’s Analog: The chloro and methylphenoxy groups may favor peripheral activity due to reduced solubility and CNS accessibility .
- ’s Analog : The sulfonyl group could improve metabolic stability but limit membrane permeability .
Q & A
Q. Q1. What spectroscopic techniques are recommended for structural characterization of this compound?
Answer: The compound’s structure can be confirmed using a combination of:
- Nuclear Magnetic Resonance (NMR) : For elucidating proton and carbon environments (e.g., dimethylamino, piperazine, and naphthalene groups) .
- Infrared (IR) Spectroscopy : To identify functional groups like acetamide C=O (~1650–1700 cm⁻¹) and aromatic C-H stretching .
- Mass Spectrometry (MS) : For molecular ion (M⁺) validation and fragmentation pattern analysis .
Table 1 : Typical NMR shifts for key groups (hypothetical):
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Naphthalen-2-yloxy | 6.8–8.2 (m) | 110–140 |
| Acetamide C=O | - | ~170 |
| 4-Methylpiperazin-1-yl | 2.5–3.5 (m) | 45–55 |
Q. Q2. What are common biological targets for this compound based on structural analogs?
Answer: Structurally related compounds (e.g., naphthalen-2-yloxy acetamides with piperazine/dimethylamino groups) show activity against:
- Kinases : Due to acetamide’s hydrogen-bonding potential with ATP-binding pockets .
- GPCRs : The dimethylamino and piperazine moieties may interact with neurotransmitter receptors (e.g., histamine or serotonin receptors) .
- Anticancer Targets : Analogous compounds exhibit cytotoxicity via tubulin inhibition or DNA intercalation .
Advanced Research Questions
Q. Q3. How can computational methods optimize the synthesis route for this compound?
Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches can:
- Predict intermediates and transition states to identify energetically favorable pathways .
- Screen solvent effects and catalyst interactions (e.g., for amide bond formation) .
- Reduce trial-and-error experimentation by 30–50%, as demonstrated in ICReDD’s integrated computational-experimental workflows .
Table 2 : Example optimization parameters for key reaction steps:
| Step | Parameter Optimized | Computational Tool |
|---|---|---|
| Amide Coupling | Solvent polarity | COSMO-RS |
| Cyclization | Activation energy | DFT (Gaussian) |
Q. Q4. How can researchers resolve contradictions in reported biological activity data?
Answer: Discrepancies often arise from:
- Assay Variability : Use standardized protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Structural Isomerism : Confirm stereochemistry via X-ray crystallography (e.g., as in for related acetamides) .
- Solubility Effects : Pre-treat compounds with DMSO or cyclodextrin complexes to ensure consistent bioavailability .
Q. Q5. What strategies improve yield in multi-step syntheses of this compound?
Answer:
- Stepwise Purification : Use column chromatography after each step to isolate intermediates (e.g., 70–85% recovery per step) .
- Catalyst Optimization : Employ Pd/C or Ni catalysts for hydrogenation of nitro groups (critical for dimethylamino formation) .
- Microwave-Assisted Synthesis : Reduces reaction time for amide coupling from 12 hours to 2 hours, improving overall yield by 15% .
Q. Q6. How is crystallographic data used to validate molecular interactions?
Answer: Single-crystal X-ray diffraction (SCXRD) reveals:
- Intermolecular Interactions : Hydrogen bonding (e.g., acetamide C=O⋯H-N) and π-π stacking (naphthalene rings) .
- Conformational Flexibility : Torsion angles of the piperazine ring, critical for receptor binding .
Example : shows centrosymmetric H-bonding in a related acetamide, stabilizing crystal packing .
Q. Q7. What methodologies assess the compound’s stability under physiological conditions?
Answer:
- HPLC-MS Stability Studies : Monitor degradation products in simulated gastric fluid (pH 2) and plasma (pH 7.4) over 24 hours .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C suggests shelf stability) .
- Light Sensitivity Tests : UV-Vis spectroscopy under UVA/UVB exposure quantifies photodegradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
